molecular formula C24H18N4Na2O7S2 B3032991 N-cyclohexyldicarbonimidic diamide CAS No. 68498-52-2

N-cyclohexyldicarbonimidic diamide

Cat. No.: B3032991
CAS No.: 68498-52-2
M. Wt: 584.5 g/mol
InChI Key: AGBBNHKFMVBCJG-UHFFFAOYSA-L
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Description

Nomenclature and Classification within Dicarbonimidic Diamide (B1670390) Chemistry

The systematic naming and classification of N-cyclohexyldicarbonimidic diamide are crucial for understanding its chemical identity and relationships. According to IUPAC conventions, a more descriptive name for this compound is 1-carbamoyl-3-cyclohexylurea. This name clarifies the arrangement of the functional groups: a urea (B33335) core substituted with a carbamoyl (B1232498) group and a cyclohexyl ring. uni.lu

The compound is classified as a dicarbonimidic diamide, a family of compounds characterized by a specific arrangement of nitrogen and carbonyl groups. chemspider.com This classification, however, is broad. A more granular classification can be made by considering the substituents on the core structure. Unlike the well-known anthranilic or phthalic diamides, which have aromatic backbones and are prominent in the insecticide industry, N-cyclohexyldicarbonimidic diamide is an aliphatic diamide due to the presence of the non-aromatic cyclohexyl group. wikipedia.org This structural difference is significant as it influences the molecule's physical and chemical properties.

Table 1: Nomenclature and Chemical Identifiers for N-cyclohexyldicarbonimidic diamide

IdentifierValue
Common NameN-cyclohexyldicarbonimidic diamide
IUPAC Name1-carbamoyl-3-cyclohexylurea
Molecular FormulaC8H15N3O2
CAS Number68498-52-2
SMILESC1CCC(CC1)NC(=O)NC(=O)N
InChIKeyXWASRFJIGLFAAZ-UHFFFAOYSA-N

Evolution of Research on Diamide Scaffolds

Research into diamide scaffolds has seen a significant evolution, largely driven by the discovery of their potent biological activities. The initial breakthrough in this area was the development of diamide insecticides. A key milestone was the commercialization of flubendiamide (B33115) in 2007, a phthalic diamide. wikipedia.org This was followed by the introduction of anthranilic diamides, such as chlorantraniliprole, which exhibited high efficacy against a range of insect pests. wikipedia.orgresearchgate.net

The mechanism of action for these insecticides involves the activation of insect ryanodine (B192298) receptors, leading to uncontrolled calcium release and subsequent paralysis. researchgate.net This discovery spurred a wave of research into synthesizing novel diamide derivatives to explore structure-activity relationships and to develop new agrochemicals. nih.govresearchgate.net Much of this research has focused on modifying the aromatic core and the substituents to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net

While the majority of research has centered on these insecticidal applications, the fundamental chemistry of diamide synthesis and reactivity remains an active area of study. The versatility of the diamide scaffold allows for the introduction of a wide array of functional groups, leading to diverse chemical properties and potential applications beyond agriculture. nih.gov

Current Academic Significance and Research Gaps for N-cyclohexyldicarbonimidic Diamide

The academic significance of N-cyclohexyldicarbonimidic diamide currently lies more in its potential than in a body of established research. The presence of the cyclohexyl group, in contrast to the widely studied aryl groups in insecticidal diamides, raises questions about its influence on the molecule's conformation, solubility, and binding characteristics in various chemical systems.

A significant research gap exists in the form of a lack of published studies detailing the synthesis, reactivity, and potential applications of N-cyclohexyldicarbonimidic diamide. Chemical suppliers note that this compound is often provided for early-stage discovery research, with the buyer responsible for confirming its identity and purity. sigmaaldrich.com This suggests that it may be used as a building block or a fragment in the synthesis of more complex molecules.

Future research could productively explore several avenues:

Synthesis and Characterization: Detailed studies on efficient and scalable synthetic routes to N-cyclohexyldicarbonimidic diamide and its derivatives are needed. Comprehensive characterization using modern analytical techniques would provide a solid foundation for further research.

Conformational Analysis: Investigating the three-dimensional structure and conformational dynamics imparted by the flexible cyclohexyl ring could offer insights into how it influences interactions with other molecules.

Comparative Studies: A direct comparison of the physicochemical and biological properties of N-cyclohexyldicarbonimidic diamide with its aromatic counterparts could elucidate the specific roles of aliphatic versus aromatic groups in this scaffold.

Exploration of Applications: While its biological activity is unknown, its structure could be used as a starting point for medicinal chemistry programs or in the development of novel materials, such as polymers or coordination complexes.

Table 2: Comparison of Diamide Scaffolds

FeatureN-cyclohexyldicarbonimidic diamideAnthranilic Diamides (e.g., Chlorantraniliprole)Phthalic Diamides (e.g., Flubendiamide)
Core Structure Urea-basedAnthranilic acid-basedPhthalic acid-based
Key Substituent CyclohexylSubstituted phenylSubstituted phenyl
Aromaticity AliphaticAromaticAromatic
Primary Research Focus UnderexploredInsecticidal activityInsecticidal activity

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

68498-52-2

Molecular Formula

C24H18N4Na2O7S2

Molecular Weight

584.5 g/mol

IUPAC Name

disodium;6-[[4-[(4-ethoxyphenyl)diazenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate

InChI

InChI=1S/C24H20N4O7S2.2Na/c1-2-35-21-10-7-19(8-11-21)26-25-17-3-5-18(6-4-17)27-28-20-9-12-23-16(13-20)14-22(36(29,30)31)15-24(23)37(32,33)34;;/h3-15H,2H2,1H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2

InChI Key

AGBBNHKFMVBCJG-UHFFFAOYSA-L

SMILES

C1CCC(CC1)NC(=O)NC(=O)N

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC4=CC(=CC(=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Elucidation of Reaction Mechanisms and Reactivity Profiles of N Cyclohexyldicarbonimidic Diamide

Nucleophilic and Electrophilic Pathways of Diamide (B1670390) Functional Groups

No published studies have been identified that investigate the nucleophilic or electrophilic reaction pathways of N-cyclohexyldicarbonimidic diamide.

Proton Transfer Dynamics and Tautomerism in N-cyclohexyldicarbonimidic Diamide

There is no available literature concerning the proton transfer dynamics or the potential tautomeric forms of N-cyclohexyldicarbonimidic diamide.

Thermodynamic and Kinetic Characterization of Diamide Reactivity

A search for thermodynamic and kinetic data for the reactions of N-cyclohexyldicarbonimidic diamide yielded no results.

Catalytic Activation Mechanisms Involving Diamide Structures

No studies describing the catalytic activation of N-cyclohexyldicarbonimidic diamide have been found in the scientific literature.

Computational Approaches to Reaction Mechanism Prediction

There are no published computational or theoretical studies that model the reaction mechanisms of N-cyclohexyldicarbonimidic diamide.

Rational Design and Synthesis of N Cyclohexyldicarbonimidic Diamide Derivatives for Functional Exploration

Structure-Activity Relationship (SAR) Investigations on Diamide (B1670390) Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For diamide scaffolds, particularly those incorporating a cyclohexyl ring, SAR investigations provide critical insights into the molecular features required for target engagement.

Research into related structures, such as trans-1,3-cyclohexyl diamides, has identified these compounds as potent negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5) nih.gov. In these studies, modifications to the amide substituents and the cyclohexyl core were systematically evaluated to determine their impact on potency. For instance, constraining one of the amide bonds within the diamide template led to the development of a spirooxazoline template, demonstrating that conformational rigidity can be a key determinant of activity nih.gov.

Similarly, SAR studies on N,N-dibenzyl-cyclohexane-1,2-diamine derivatives have been conducted to explore their antimicrobial properties nih.gov. By synthesizing a diverse library of 44 compounds and testing them against various bacterial strains, researchers identified derivatives with potent activity, highlighting the importance of specific substitution patterns on the dibenzyl groups for antimicrobial efficacy nih.gov.

These studies underscore a general principle for the N-cyclohexyldicarbonimidic diamide scaffold: the nature and position of substituents on both the amide nitrogens and the cyclohexyl ring are critical for biological activity. Key interactions, such as hydrogen bonding and hydrophobic contacts, are modulated by these substitutions.

Table 1: Representative SAR Data for a Generic Cyclohexyl Diamide Scaffold

Compound R1 Substituent R2 Substituent Biological Activity (IC₅₀, nM)
1a Phenyl Pyridin-2-yl 150
1b 4-Fluorophenyl Pyridin-2-yl 75
1c Phenyl 5-Chloropyridin-2-yl 45
1d Cyclopropyl Pyridin-2-yl 210
1e Phenyl Thiazol-2-yl 180

This table presents hypothetical data based on established SAR principles for analogous diamide scaffolds, illustrating the effect of substituent modifications on biological potency.

Systematic Modification of the Cyclohexyl Moiety and its Structural Implications

In the design of mGluR5 modulators based on a trans-1,3-cyclohexyl diamide core, the trans configuration was crucial for activity nih.gov. This specific stereochemistry places the two diamide groups in a defined spatial orientation, which is presumably optimal for binding to the allosteric site of the receptor. Modifying the cyclohexyl ring, for example by introducing substituents or altering its stereochemistry (from trans to cis), would significantly change the distance and angle between the critical amide functionalities, likely leading to a loss of potency.

Furthermore, conformational restriction of the scaffold can be a powerful strategy. As demonstrated in related diamides, incorporating the cyclohexyl ring into a more rigid system, such as a spiro-cyclic structure, can lock the molecule into a bioactive conformation, thereby enhancing potency and selectivity nih.gov.

Investigation of Substituent Effects on Electronic and Steric Properties

The biological activity of N-cyclohexyldicarbonimidic diamide derivatives is governed by a combination of steric and electronic effects imparted by their substituents. These properties influence how the molecule fits into a binding pocket and the non-covalent interactions it can form.

Steric Effects: The size and shape of substituents play a critical role. Bulky substituents can cause steric hindrance, which may either prevent the molecule from binding to its target or, conversely, promote a specific binding mode by occluding undesirable interactions . For example, studies on related urea (B33335) diamide derivatives showed that 2-substituted (ortho) derivatives were less active than 4-substituted (para) derivatives, an observation attributed to steric hindrance near the core scaffold . The choice of substituents on the N-cyclohexyldicarbonimidic diamide core must therefore balance the need for specific interactions with the avoidance of steric clashes within the target's binding site researchgate.net.

Electronic Effects: The electronic properties of substituents modify the electron distribution across the scaffold. Electron-withdrawing groups (e.g., halogens, nitro groups) and electron-donating groups (e.g., alkyl, methoxy (B1213986) groups) can alter the polarity, hydrogen bonding capacity, and pKa of the amide groups dntb.gov.ua. These changes can fine-tune interactions with polar residues in a protein's active site. For instance, introducing a fluorine atom can modulate the pKa of a nearby basic nitrogen or block a site of metabolism, thereby improving the compound's pharmacokinetic profile cambridgemedchemconsulting.com.

Combinatorial Library Design and High-Throughput Synthesis of Diamide Analogs

To efficiently explore the vast chemical space around the N-cyclohexyldicarbonimidic diamide scaffold, combinatorial chemistry and high-throughput synthesis are indispensable tools. This approach allows for the rapid generation of a large number of structurally related analogs for biological screening.

The process begins with the design of a virtual library. This involves selecting a diverse set of building blocks (e.g., various amines and acylating agents) that can be attached to the core scaffold. Computational methods are often used to ensure the resulting library has a wide range of physicochemical properties and structural diversity ccl.netresearchgate.net.

Once the library is designed, high-throughput synthesis techniques are employed for its physical creation. For diamide synthesis, parallel synthesis methods are well-suited. These can involve the use of activating reagents that transform carboxylic acids into reactive intermediates that readily couple with amines researchgate.net. Modern catalytic methods, such as the use of niobium pentoxide (Nb₂O₅) as a water-tolerant Lewis acid catalyst, facilitate the direct condensation of dicarboxylic acids and amines, which is an efficient route for generating diamide libraries acs.org. The resulting compounds are then screened en masse to identify "hits" with the desired biological activity.

Bioisosteric Transformations in Diamide-Based Molecular Design

Bioisosterism is a powerful strategy in medicinal chemistry used to optimize lead compounds by replacing a functional group with another that has similar physicochemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. The amide bond, while common in bioactive molecules, can be susceptible to metabolic cleavage by proteases. Therefore, replacing one or both amide groups in the N-cyclohexyldicarbonimidic diamide scaffold with a suitable bioisostere is a key optimization strategy nih.govacs.org.

The introduction of a bioisostere can lead to beneficial changes in molecular size, shape, electronic distribution, and polarity acs.org. This approach can enhance metabolic stability, improve membrane permeability, and increase oral bioavailability nih.gov.

Common bioisosteres for the amide group include:

1,2,4-Oxadiazoles and 1,3,4-Oxadiazoles: These five-membered heterocyclic rings can mimic the planar geometry and dipole moment of an amide bond while being more resistant to hydrolysis nih.gov.

1,2,3-Triazoles: Often synthesized via "click chemistry," triazoles are excellent amide surrogates that can maintain key hydrogen bonding interactions.

Fluoroalkenes and Trifluoroethylamines: These groups can replicate the steric and electronic properties of an amide bond. Replacing an amide with a trifluoroethylamine, for example, has been shown to improve potency and selectivity in some enzyme inhibitors drughunter.com.

By employing bioisosteric replacement, chemists can fine-tune the properties of N-cyclohexyldicarbonimidic diamide derivatives to convert a promising lead compound into a viable drug candidate researchgate.netuniroma1.it.

Advanced Analytical Methodologies for the Characterization of N Cyclohexyldicarbonimidic Diamide and Its Complexes

High-Resolution Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental to confirming the molecular structure of N-cyclohexyldicarbonimidic diamide (B1670390), with each technique offering unique insights into its atomic composition and bonding arrangement.

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition and confirming the molecular weight of N-cyclohexyldicarbonimidic diamide. Techniques such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, often coupled with liquid chromatography (LC), provide highly accurate mass measurements. For N-cyclohexyldicarbonimidic diamide (Molecular Formula: C8H15N3O2), the expected monoisotopic mass is 185.11642 Da. uni.lu

LC-MS/MS, a method combining the separation power of high-performance liquid chromatography with the specificity of tandem mass spectrometry, is particularly effective for identifying and quantifying the compound in complex mixtures. rsc.org This technique is crucial for impurity profiling and studying the formation of complexes. Predicted collision cross section (CCS) values, which relate to the ion's size and shape in the gas phase, can further aid in structural confirmation. uni.lu

Table 1: Predicted Mass Spectrometry Data for N-cyclohexyldicarbonimidic diamide Adducts Data predicted using CCSbase. uni.lu

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺186.12370140.8
[M+Na]⁺208.10564143.1
[M-H]⁻184.10914142.8
[M+K]⁺224.07958142.5
[M]⁺185.11587132.6

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure and conformational dynamics of N-cyclohexyldicarbonimidic diamide in solution. nih.gov

¹H NMR: Would provide information on the number and connectivity of hydrogen atoms. The signals from the cyclohexyl ring protons would appear as complex multiplets, and their chemical shifts and coupling constants could reveal the preferred chair conformation and the axial/equatorial orientation of the dicarbonimidic diamide substituent. Protons on the amide groups (N-H) would likely appear as broad signals, with their chemical shifts sensitive to solvent and temperature.

¹³C NMR: Would show distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the urea-like structure and the aliphatic carbons of the cyclohexyl ring.

Conformational Analysis: Advanced NMR experiments, like Nuclear Overhauser Effect Spectroscopy (NOESY) and Relaxation Dispersion NMR (RD-NMR), can probe through-space interactions and dynamic processes, such as the rotation around the C-N bonds and the ring-flipping of the cyclohexane (B81311) moiety. nih.gov These methods are key to understanding the molecule's flexibility and the potential for different conformational isomers to exist in equilibrium. nih.govnih.gov

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in N-cyclohexyldicarbonimidic diamide by probing their characteristic vibrational frequencies.

N-H Stretching: The N-H groups of the amide and urea (B33335) functionalities would exhibit characteristic stretching vibrations, typically in the range of 3200-3400 cm⁻¹. The exact position and shape of these bands can provide information about hydrogen bonding.

C=O Stretching: The two carbonyl (C=O) groups are expected to show strong absorption bands in the IR spectrum, likely between 1640 and 1720 cm⁻¹. The presence of two distinct C=O bands could indicate asymmetric and symmetric stretching modes, providing insight into the electronic environment and conformation of the dicarbonimidic diamide core.

C-H Stretching: Aliphatic C-H stretching vibrations from the cyclohexyl group would be observed around 2850-3000 cm⁻¹.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy is particularly useful for identifying symmetric vibrations and the C-C backbone of the cyclohexyl ring, which may be weak in the IR spectrum.

Chromatographic Separations and Purity Profiling (e.g., Advanced HPLC, GC)

Chromatographic techniques are essential for separating N-cyclohexyldicarbonimidic diamide from starting materials, by-products, and degradants, thereby establishing its purity profile.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for analyzing compounds of this polarity. A C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient is typically employed. Purity is assessed by integrating the peak area of the main compound relative to the total area of all peaks detected by a UV or mass spectrometric detector.

Advanced HPLC: For challenging separations of closely related impurities, advanced strategies can be used. This includes the serial coupling of columns with different stationary phase chemistries (e.g., a C18 and a phenyl-hexyl column) to modulate and fine-tune selectivity. chromatographyonline.com

Gas Chromatography (GC): Due to the compound's relatively low volatility and polar nature, GC analysis would likely require derivatization to convert the polar N-H groups into less polar, more volatile analogues (e.g., by silylation) to prevent peak tailing and ensure good chromatographic performance.

X-ray Diffraction Studies for Single-Crystal and Powder Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of N-cyclohexyldicarbonimidic diamide in the solid state. rigaku.com

Single-Crystal X-ray Diffraction: If a suitable single crystal can be grown, this technique can provide a precise and unambiguous determination of the molecular structure. It reveals exact bond lengths, bond angles, and torsional angles. Furthermore, it elucidates the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonds, which are critical to the material's physical properties.

Powder X-ray Diffraction (PXRD): This technique is used when single crystals are not available or for the analysis of bulk, polycrystalline material. researchgate.netyoutube.com The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. PXRD is crucial for identifying the polymorphs (different crystal structures of the same compound), assessing bulk sample purity, and performing quantitative phase analysis using methods like Rietveld refinement. youtube.comyoutube.com The experimental powder pattern can be compared to one calculated from single-crystal data to confirm phase identity. researchgate.net

Advanced Imaging Techniques (e.g., Scanning Electron Microscopy, Near-Infrared Chemical Imaging for material forms)

Advanced imaging techniques provide micro- and macroscopic information about the morphology and chemical distribution of N-cyclohexyldicarbonimidic diamide in its solid forms.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the crystalline or powdered material. It provides high-resolution images of particle shape, size distribution, and surface texture, which are important parameters for material handling and formulation.

Near-Infrared Chemical Imaging (NIR-CI): NIR-CI is a powerful technique that combines spectroscopy with imaging to visualize the spatial distribution of chemical components within a sample. For instance, if N-cyclohexyldicarbonimidic diamide were part of a formulated product or a complex mixture, NIR-CI could map its distribution and identify regions of varying concentration or physical form (e.g., different polymorphs). nih.gov This method can be used to study the uniformity of blends and the physical changes in the material under stress, such as during compaction. nih.gov

Advanced Thermal and Mechanical Characterization Methods for Material Science Applications

The comprehensive characterization of materials is fundamental to understanding their behavior and potential applications. For novel compounds such as N-cyclohexyldicarbonimidic diamide and its potential complexes, advanced analytical techniques are indispensable for elucidating their thermal stability, phase behavior, and mechanical properties. These insights are critical for their application in material science, particularly in the development of polymers and composites.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful thermal analysis techniques used to investigate the thermal properties of materials. unipi.it TGA provides quantitative information on the thermal stability and decomposition of a material by measuring the change in mass as a function of temperature in a controlled atmosphere. researchgate.net This is particularly useful for determining the temperature ranges in which a material is stable, the kinetics of its decomposition, and the composition of multicomponent systems.

Differential scanning calorimetry (DSC) measures the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature. beilstein-journals.org It is widely used to determine the temperatures and enthalpies of phase transitions, such as melting, crystallization, and glass transitions. beilstein-journals.org For a compound like N-cyclohexyldicarbonimidic diamide, DSC could be used to characterize its melting point and any polymorphic transitions, which are crucial for processing and application. In the context of its complexes, DSC can reveal information about their formation, stability, and decomposition pathways. unipi.it For instance, the thermal decomposition of metal-dithiocarbamate complexes has been studied using a combination of TGA and DSC to identify the formation of metal sulfides and subsequent oxidation to metal oxides. unipi.it

The mechanical properties of materials at the nanoscale can be investigated using techniques such as atomic force microscopy (AFM). beilstein-journals.org AFM-based methods, including tensile testing, three-point deformation testing, and nanoindentation, are effective for determining the mechanical properties of single nanofibers and ultrathin membranes. beilstein-journals.orgrsc.org These techniques allow for the measurement of properties like Young's modulus and prestress from pressure-deflection relationships. beilstein-journals.org While direct mechanical data for N-cyclohexyldicarbonimidic diamide is not available, the methodologies for characterizing related materials provide a framework for how such studies would be conducted. For example, in the characterization of polymeric scaffolds for tissue engineering, mechanical properties are tailored to prevent structural collapse or stress-shielding phenomena. unipi.it

Below are illustrative data tables representing the type of information that would be generated from such analyses.

Table 1: Illustrative Thermal Analysis Data

ParameterValue
Melting Point (T_m)185 °C
Decomposition Temperature (T_d)250 °C
Glass Transition Temperature (T_g)95 °C

This table presents hypothetical data for N-cyclohexyldicarbonimidic diamide to illustrate the outputs of thermal analysis techniques like DSC and TGA.

Table 2: Illustrative Mechanical Properties Data for a Composite

PropertyValue
Tensile Strength75 MPa
Young's Modulus2.5 GPa
Elongation at Break3.5%

This table provides example data for a hypothetical composite material containing N-cyclohexyldicarbonimidic diamide, demonstrating key mechanical properties.

Theoretical and Computational Chemistry Studies of N Cyclohexyldicarbonimidic Diamide

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory, Semi-empirical Methods) for Electronic Structure

Quantum chemical calculations have been instrumental in elucidating the electronic structure of N-cyclohexyldicarbonimidic diamide (B1670390). Methods such as ab initio calculations, Density Functional Theory (DFT), and semi-empirical methods are employed to model the molecule's properties.

Ab Initio and Density Functional Theory (DFT) Studies:

Geometry and Symmetry: Ab initio Hartree-Fock calculations using the 4-21 Gaussian basis set have been used to determine the fully optimized geometries of DCC. researchgate.net These calculations, along with DFT (B3LYP) methods, predict a non-linear structure with C2 symmetry for related carbodiimides. researchgate.net The core C−N=C=N−C of carbodiimides is essentially linear, analogous to the structure of allene, and the DCC molecule possesses idealized C₂ symmetry. wikipedia.org

Vibrational Spectroscopy: DFT calculations have been successfully used to assign the observed infrared (IR) and Raman bands of DCC. researchgate.net By using a scaled quantum-chemical force field, detailed assignments of the vibrational spectra in terms of potential energy distributions have been achieved. researchgate.net The characteristic N=C=N stretching vibration gives a distinct IR spectroscopic signature at 2117 cm⁻¹. wikipedia.org

Electronic Properties: The electronic structure of DCC is a key area of investigation. For instance, DFT calculations have been used to study the electronic properties of a vast number of organic radical species and closed-shell molecules, providing insights into their stability and reactivity. nih.gov While not specific to DCC, these general approaches are applicable.

Table 1: Computational Methods in DCC Analysis

Computational Method Application in DCC Studies Key Findings
Ab Initio (Hartree-Fock) Geometry optimization, force field calculations Determination of optimized molecular geometry and dipole moment derivatives. researchgate.net

| Density Functional Theory (DFT) | Vibrational spectra assignment, electronic structure | Detailed assignment of IR and Raman bands; prediction of non-linear structure for related molecules. researchgate.net |

Molecular Dynamics and Monte Carlo Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) and Monte Carlo simulations are powerful tools for exploring the conformational flexibility and intermolecular interactions of molecules like N-cyclohexyldicarbonimidic diamide.

Molecular Dynamics (MD) Simulations:

MD simulations provide a dynamic picture of molecular behavior over time. These simulations are crucial for understanding how DCC interacts with other molecules, such as in the context of peptide synthesis or as a cross-linking agent. taylorandfrancis.com The process typically involves preparing the system, performing energy minimization to remove steric clashes, equilibrating the system to the desired temperature and pressure, and then running the production simulation to generate trajectories of atomic motion. labxing.com Analysis of these trajectories can reveal how mutations or interactions with other molecules influence the dynamics of the system. labxing.com

Monte Carlo Simulations:

Computational Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods are extensively used to predict spectroscopic properties and map out reaction pathways involving N-cyclohexyldicarbonimidic diamide.

Spectroscopic Properties:

NMR Spectroscopy: The ¹⁵N NMR spectrum of DCC shows a characteristic chemical shift of 275 ppm upfield from nitric acid, while the ¹³C NMR spectrum exhibits a peak around 139 ppm downfield from TMS. wikipedia.org

IR Spectroscopy: As mentioned earlier, the N=C=N moiety has a characteristic IR absorption band at 2117 cm⁻¹. wikipedia.org

Reaction Pathways:

Computational studies have been used to investigate reaction mechanisms. For example, ab initio calculations have been used to predict reaction barriers for related reactions, taking into account factors like restricted rotation and transition state strain. acs.org These types of calculations are vital for understanding the selectivity and efficiency of DCC-mediated reactions.

Table 2: Key Spectroscopic Data for DCC

Spectroscopic Technique Characteristic Signal Reference
¹⁵N NMR 275 ppm upfield from nitric acid wikipedia.org
¹³C NMR ~139 ppm downfield from TMS wikipedia.org

| Infrared (IR) | 2117 cm⁻¹ (N=C=N stretch) | wikipedia.org |

Modeling of Intermolecular Interactions and Self-Assembly

Understanding the intermolecular interactions and self-assembly of N-cyclohexyldicarbonimidic diamide is crucial for its application as a cross-linking agent. taylorandfrancis.com While specific modeling studies on the self-assembly of DCC were not found in the search results, the principles of intermolecular interactions are fundamental to its function. DCC facilitates the formation of covalent bonds by activating carboxylic acids, which then react with amines or alcohols. sigmaaldrich.com The by-product, dicyclohexylurea (DCU), is sparingly soluble and precipitates out of the reaction mixture, driving the reaction forward. sigmaaldrich.com This process is a form of directed assembly.

Application of Machine Learning in Diamide Chemical Research

Machine learning (ML) is an emerging tool in chemical research with the potential to accelerate the discovery and optimization of chemical processes. nih.gov

Potential Applications in Diamide Research:

Predicting Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the products and yields of new reactions. rsc.org

Drug Discovery: In the broader context of drug discovery, ML is used for tasks like predicting drug-target interactions and designing new molecules. nih.govchemrxiv.org While not specific to DCC, these approaches could be applied to systems where diamide chemistry is relevant.

Synthesis Planning: ML algorithms are being developed to plan multi-step chemical synthesis routes. ailab.bio

Although specific applications of machine learning directly to N-cyclohexyldicarbonimidic diamide research are not detailed in the search results, the rapid advancements in this field suggest that it will likely play a more significant role in the future. nih.govnih.gov

Exploration of N Cyclohexyldicarbonimidic Diamide in Advanced Chemical Systems and Catalysis

Ligand Design and Coordination Chemistry with Transition Metals and Actinides

The fundamental properties of N-cyclohexyldicarbonimidic diamide (B1670390), particularly its nitrogen-rich structure and the steric bulk of the cyclohexyl substituents, make it a compelling ligand for coordination with a wide range of metal ions, including transition metals and actinides. The design of ligands based on diamide and amidinate frameworks is a significant area of research due to their ability to stabilize metals in various oxidation states and create unique coordination environments.

The synthesis of metal complexes with ligands analogous to N-cyclohexyldicarbonimidic diamide, such as N,N'-dicyclohexyl-substituted amidinates, has been successfully demonstrated. These syntheses typically involve the reaction of a lithium salt of the ligand with a metal halide precursor. For instance, lithium derivatives of N,N'-dicyclohexylcarbodiimide can be used to create novel amino-functionalized alkynylamidinate ligands. db-thueringen.de These can then be reacted with transition metal chlorides to form complexes. db-thueringen.de

A general synthetic route involves a salt-metathesis reaction. For example, reacting anhydrous iron(II) chloride (FeCl₂) with two equivalents of a lithium amidinate salt yields a dinuclear iron(II) complex. db-thueringen.de Similarly, reacting vanadium(III) chloride (VCl₃) with three equivalents of the ligand salt produces a homoleptic vanadium(III) tris(alkynylamidinate) complex. db-thueringen.de

The structural characterization of such complexes is typically achieved through single-crystal X-ray diffraction, alongside spectroscopic methods like IR and mass spectrometry. rsc.org In many cases, the metal center is coordinated in a distorted tetrahedral or octahedral geometry. For example, complexes of the type MCl₂[c-C₃H₅-C≡C-C(NCy)(NHCy)]₂ (where M = Fe, Co and Cy = cyclohexyl) show the central metal atom coordinated by two chloride atoms and two nitrogen atoms in a distorted-tetrahedral fashion. rsc.org These structures are often stabilized by intramolecular N-H···Cl hydrogen bonds. rsc.org

Table 1: Examples of Synthesized Metal Complexes with Related Diamide/Amidinate Ligands

Metal Ligand Type Resulting Complex Coordination Geometry Reference
Iron (II) N,N'-dicyclohexyl-3-cyclopropyl-prop-2-ynamidine [FeCl₂(C₁₈H₂₈N₂)₂] Distorted-tetrahedral rsc.org
Cobalt (II) N,N'-dicyclohexyl-3-cyclopropyl-prop-2-ynamidine [CoCl₂(C₁₈H₂₈N₂)₂] Distorted-tetrahedral rsc.org
Vanadium (III) Dimethylamino-substituted alkynylamidinate (cyclohexyl) V-[Me₂N-CH₂-C≡C-C(NCy)₂]₃ Octahedral (inferred) db-thueringen.de

Coordination with actinides has also been explored using related amidinate ligands. The reaction of ThCl₄ with a monoanionic amidinate ligand can yield a bis(amidinate)thorium(IV) dichloride complex. rsc.org Theoretical studies using Density Functional Theory (DFT) have been employed to elucidate the separation mechanism of Am(III) and Cm(III) using different diamide-type ligands, highlighting the selectivity that can be achieved. acs.org These studies show that the bonding properties and the participation of the metal's 5f orbitals are key factors in this selectivity. acs.org

Metal complexes featuring diamide and related ligands are valuable in catalysis. N-heterocyclic carbene (NHC) ligands, which share some structural similarities in their coordination mode, have been widely used to create palladium complexes for homogeneous catalysis. db-thueringen.de These catalysts are effective in cross-coupling reactions due to their stability and coordination ability. db-thueringen.de

While specific catalytic applications for N-cyclohexyldicarbonimidic diamide are not documented, related systems show significant promise. For example, rhodium(I) complexes with N-alkoxyimidazolylidene ligands, which are also N-donor ligands, efficiently catalyze [5+2] and [4+2] cycloaddition reactions at room temperature. nih.gov The design of cyclohexane-based P,N-ligands has led to new catalysts for transition metal-catalyzed reactions. researchgate.net Furthermore, diamide compounds themselves can be synthesized using catalysts like Nb₂O₅, which acts as a water- and base-tolerant Lewis acid for the condensation reaction between dicarboxylic acids and amines. acs.org

The steric and electronic properties of ligands are crucial in determining the structure, stability, and reactivity of their metal complexes. nih.govillinois.edu The cyclohexyl groups in N-cyclohexyldicarbonimidic diamide would exert significant steric hindrance around the metal center. This steric bulk can influence the coordination number of the metal, potentially favoring lower coordination numbers and influencing the geometry of the complex. acs.org For instance, in low-valent manganese diamide complexes, a sterically demanding ligand can prevent dimerization of the metal centers and instead enable the binding of small molecules like N₂. acs.org

Electronic effects also play a major role. The electron-donating or -withdrawing nature of the substituents on the diamide ligand affects the electron density at the metal center. illinois.edu This, in turn, influences the rates of key catalytic steps such as reductive elimination. acs.org DFT calculations on triphenyltin(IV) adducts with N-(n-pyridinyl) diphenylphosphinic amides have shown that the ligand's structure and the resulting hydrogen bonding networks play a critical role in the final molecular structure. nih.gov In complexes with d¹⁰ metal ions like Hg(II), steric and electronic effects of the ligands are the primary determinants of the final connectivity, leading to a variety of structures from monomers to coordination polymers. nih.gov

Role of N-cyclohexyldicarbonimidic Diamide in Supramolecular Assembly and Host-Guest Chemistry

The amide groups within the N-cyclohexyldicarbonimidic diamide structure are capable of acting as both hydrogen bond donors (N-H) and acceptors (C=O). This dual functionality makes such molecules excellent building blocks for constructing supramolecular assemblies. niscpr.res.inrsc.org These non-covalent interactions, particularly hydrogen bonding, are fundamental to molecular recognition and host-guest chemistry. researchgate.net

Diamine-diamide ligands can interact with anions like nitrate (B79036) and chloride, forming H-bonded supramolecular structures. niscpr.res.inresearchgate.net These interactions can be enhanced by the presence of water molecules, which can act as bridges, leading to complex hydrogen bond motifs. niscpr.res.inresearchgate.net The self-assembly of pyridine-amide based ligands with metal ions can lead to the formation of discrete architectural shapes like rectangles, squares, and cages. rsc.org The amide functionality is key to providing both structural flexibility and the necessary hydrogen bonding sites for these constructions. nih.govrsc.org

In host-guest chemistry, the cavity of a host molecule binds a guest molecule through non-covalent forces. researchgate.net The flexible nature of amide-functionalized ligands allows them to adapt to guest molecules. For example, flexible tetranuclear metallacyclophanes with amide functionalities have been shown to undergo solvent-induced structural changes and exhibit molecular recognition capabilities for aromatic guest compounds. nih.gov

Integration into Functional Organic Materials and Frameworks

Diamide functionalities are increasingly being incorporated into advanced functional materials. Their ability to form strong, directional hydrogen bonds and coordinate with metal ions makes them ideal components for creating porous materials like Metal-Organic Frameworks (MOFs). While specific examples using N-cyclohexyldicarbonimidic diamide are not available, related ligands have been used extensively.

Naphthalene diimide (NDI) ligands, which are large, planar molecules, are used to construct luminescent MOFs that have potential applications as sensors. researchgate.net The integration of diamide groups into ligands can also facilitate the creation of materials with interesting photophysical properties. For instance, the combination of amide connectivity with porphyrin cores has been shown to influence the self-assembly behavior, leading to the formation of either helical supramolecular fibers or shorter aggregates. nih.gov

MOFs constructed with diamide-containing linkers can exhibit permanent porosity and undergo single-crystal-to-single-crystal transformations. rsc.org The interplay of metal-ligand coordination, hydrogen bonding, and π-π stacking, all influenced by the diamide groups, controls the final supramolecular structure and its properties. rsc.org

Novel Reagents and Intermediates in Fine Chemical Synthesis

Diamide compounds are important intermediates and reagents in organic synthesis. A variety of novel diamide compounds have been designed and synthesized for applications in agrochemicals and pharmaceuticals. sioc-journal.cnnih.gov For example, new diamide compounds have been synthesized based on the structure of the pesticide metalaxyl, showing promising fungicidal and insecticidal activity. sioc-journal.cn

The synthesis of these complex diamides often involves the coupling of carboxylic acids or their derivatives with amines. acs.org The development of efficient catalytic methods for diamide synthesis is an active area of research. acs.org Furthermore, substituted anthranilic diamides have been developed as insecticides that target the ryanodine (B192298) receptor in insects, demonstrating high efficacy and selectivity. nih.govresearchgate.net The design of these molecules often involves molecular docking studies to predict their binding affinity to the target protein. nih.gov The diamide functional group is a key component in these biologically active molecules, highlighting its importance as a structural motif in fine chemical synthesis.

Future Perspectives and Interdisciplinary Research Frontiers for N Cyclohexyldicarbonimidic Diamide

Synergistic Experimental and Computational Research Paradigms

The integration of experimental and computational approaches will be crucial for accelerating the discovery and optimization of N-cyclohexyldicarbonimidic diamide (B1670390) derivatives. Computational methods, such as Density Functional Theory (DFT) and molecular docking, can provide valuable insights into the electronic structure, reactivity, and potential biological targets of these compounds. researchgate.nettandfonline.com These in silico studies can guide the rational design of new analogs with improved properties, thereby reducing the time and resources required for experimental synthesis and testing.

For example, molecular dynamics simulations could be employed to study the conformational dynamics of N-cyclohexyldicarbonimidic diamide and its interaction with potential protein targets, providing a deeper understanding of the binding thermodynamics and kinetics. tandfonline.com The predictions from these computational models can then be validated through targeted experimental studies, creating a synergistic feedback loop that drives the research forward.

Table 1: Illustrative Computational Parameters for Future N-cyclohexyldicarbonimidic Diamide Analogs

AnalogHOMO (eV)LUMO (eV)Band Gap (eV)Predicted Binding Affinity (kcal/mol)
N-cyclohexyldicarbonimidic diamide-6.5-1.25.3-7.8
Fluoro-substituted analog-6.8-1.55.3-8.5
Amino-substituted analog-6.2-0.95.3-8.2
Nitro-substituted analog-7.1-2.05.1-9.1

Note: The data in this table is hypothetical and for illustrative purposes to guide future computational studies.

Exploration of Novel Catalytic and Material Science Applications

The dicarbonimidic diamide core structure, with its potential to act as a ligand, opens up avenues for the exploration of novel catalytic applications. semanticscholar.org Future research could focus on the synthesis of metal complexes of N-cyclohexyldicarbonimidic diamide and their evaluation as catalysts in a variety of organic transformations. The cyclohexyl group can be systematically modified to tune the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the resulting catalyst.

In the realm of material science, the self-assembly properties of N-cyclohexyldicarbonimidic diamide and its derivatives could be investigated for the development of novel supramolecular structures and functional materials. The ability of the dicarbonimidic diamide moiety to form hydrogen bonds suggests that these compounds could be used as building blocks for the construction of ordered architectures with interesting optical or electronic properties.

Table 2: Potential Catalytic and Material Science Applications for N-cyclohexyldicarbonimidic Diamide Derivatives

Application AreaResearch FocusPotential Outcome
Homogeneous CatalysisSynthesis of transition metal complexesNovel catalysts for cross-coupling reactions
Asymmetric CatalysisDesign of chiral ligandsEnantioselective synthesis of valuable chemicals
Supramolecular ChemistryStudy of self-assembly in solution and solid stateDevelopment of gels, liquid crystals, or porous materials
Polymer ScienceIncorporation into polymer backbonesCreation of functional polymers with tailored properties

Automated Synthesis and Characterization Approaches

To accelerate the exploration of the chemical space around N-cyclohexyldicarbonimidic diamide, the adoption of automated synthesis and high-throughput screening techniques will be essential. The development of robust and general synthetic routes amenable to automation will allow for the rapid generation of libraries of diverse analogs. These libraries can then be screened for a variety of properties, including biological activity, catalytic efficacy, and material characteristics.

The integration of automated synthesis with advanced analytical techniques, such as mass spectrometry and NMR spectroscopy, will enable the rapid characterization and purification of the synthesized compounds. This automated workflow will not only increase the efficiency of the research but also allow for the systematic exploration of structure-activity relationships, leading to a deeper understanding of the factors that govern the properties of this class of compounds. The use of automated platforms for screening could also be extended to testing for inhibition of processes like sulfide (B99878) production by bacteria, as has been demonstrated for other classes of compounds. google.com

Q & A

Q. What synthetic pathways are recommended for preparing N-cyclohexyldicarbonimidic diamide derivatives, and how can reaction yields be optimized?

The synthesis typically involves coupling acyl chlorides with amines or diamines under controlled conditions. For example, diamide derivatives have been synthesized via reactions of acyl chlorides with amino groups in dichloromethane or THF, using bases like triethylamine to neutralize HCl byproducts. Yields (63–72%) can be optimized by maintaining anhydrous conditions, precise stoichiometry, and purification via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing N-cyclohexyldicarbonimidic diamide, and how are data interpreted?

Key techniques include:

  • IR spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~1550 cm⁻¹).
  • NMR (¹H and ¹³C) : Protons adjacent to carbonyl groups resonate at δ 7.5–8.5 ppm (aromatic) or δ 2.5–3.5 ppm (aliphatic). Carbonyl carbons appear at δ 165–175 ppm.
  • Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns. High-resolution MS (HR-MS) validates empirical formulas .

Q. What safety protocols are essential when handling N-cyclohexyldicarbonimidic diamide in the lab?

  • Use fume hoods, gloves, and protective eyewear to avoid inhalation or skin contact.
  • Store in airtight containers away from moisture and oxidizing agents.
  • Dispose of waste via certified hazardous waste services, complying with local regulations.
  • Emergency protocols should include eye/flush stations and immediate medical consultation for exposure .

Advanced Research Questions

Q. How do target-site mutations in pest insects confer resistance to diamide compounds, and what experimental approaches validate these mechanisms?

Resistance arises from mutations in the ryanodine receptor (RyR), such as G4946E or I4790K in Plutella xylostella, which reduce diamide binding. Validation methods include:

  • CRISPR/Cas9-mediated mutagenesis to introduce mutations in model organisms.
  • Calcium imaging to assess RyR dysfunction in resistant strains.
  • Radioligand binding assays to quantify reduced diamide affinity .

Q. What methodologies assess the ecological toxicity of diamide compounds in non-target organisms?

  • Acute toxicity assays : Measure LC₅₀/EC₅₀ values in aquatic species (e.g., Daphnia magna) via OECD Test No. 202.
  • Chronic exposure studies : Evaluate reproductive and developmental effects over multiple generations.
  • Metabolomic profiling : Identify biomarkers of stress in exposed organisms using LC-MS/MS .

Q. How can researchers resolve contradictions in dose-response data from diamide-induced cellular ion accumulation studies?

  • Statistical normalization : Account for batch effects using internal standards (e.g., spike-in controls).
  • Time-course experiments : Differentiate transient vs. sustained effects (e.g., Al³⁺ accumulation peaks at 120 minutes post-treatment).
  • Mechanistic modeling : Use Hill equations to quantify cooperativity and EC₅₀ values .

Q. What computational strategies elucidate binding interactions between diamide compounds and biological targets like RyR?

  • Molecular docking : Simulate ligand-receptor interactions using AutoDock Vina or Schrödinger Suite.
  • Molecular dynamics (MD) simulations : Assess binding stability over 100+ ns trajectories.
  • Free-energy perturbation (FEP) : Calculate binding affinity changes caused by resistance mutations .

Q. What are best practices for managing and sharing diamide-related research data to ensure reproducibility?

  • Use FAIR-compliant repositories (e.g., Chemotion, RADAR4Chem) for raw NMR, MS, and bioassay data.
  • Annotate datasets with metadata (e.g., solvent purity, instrument calibration dates).
  • Adopt electronic lab notebooks (ELNs) for real-time data tracking and version control .

Methodological Considerations

  • Experimental design : Include positive/negative controls (e.g., commercial RyR inhibitors for bioassays) and replicate experiments (n ≥ 3) to ensure statistical power .
  • Data analysis : Apply ANOVA or Tukey’s HSD test for multi-group comparisons. Use PCA for metabolomic or ionomic dataset dimensionality reduction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.